molecular formula C20H30O3 B163495 5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid CAS No. 92008-51-0

5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid

Cat. No.: B163495
CAS No.: 92008-51-0
M. Wt: 318.4 g/mol
InChI Key: FTAGQROYQYQRHF-BVMAXIEISA-N
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Description

5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid is a hydroxyeicosapentaenoic acid, which is a type of eicosanoid. Eicosanoids are signaling molecules derived from omega-3 and omega-6 fatty acids. This compound is characterized by the presence of a hydroxyl group and five conjugated double bonds. It is practically insoluble in water and exhibits acidic properties .

Mechanism of Action

Target of Action

5S-HEPE is an active metabolite of eicosapentaenoic acid (EPA) and is formed from EPA by 5-lipoxygenase (5-LO) . The primary target of 5S-HEPE is the G protein-coupled receptor 119 (GPR119) . GPR119 is a receptor that plays a crucial role in glucose homeostasis and lipid metabolism .

Mode of Action

5S-HEPE acts as an agonist of GPR119 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 5S-HEPE binds to GPR119 and activates it . This activation leads to an increase in cAMP accumulation in cells expressing human GPR119 .

Biochemical Pathways

The formation of 5S-HEPE involves the 5-lipoxygenase (5-LO) pathway . This pathway was discovered with the identification of 5S-HETE as a product of arachidonic acid (AA) metabolism . 5S-HETE is then oxidized by the highly selective dehydrogenase 5-HEDH to form 5-oxo-ETE . The 5-LO pathway is also involved in the formation of proinflammatory leukotrienes and anti-inflammatory lipoxins .

Pharmacokinetics

It is known that 5s-hepe is practically insoluble in water , which may impact its bioavailability.

Result of Action

The activation of GPR119 by 5S-HEPE leads to an increase in cAMP accumulation . This, in turn, increases glucose-induced insulin secretion from pancreatic islets and glucagon-like peptide 1 (GLP-1) secretion from adenocarcinoma cells . These actions suggest that 5S-HEPE may play a role in glucose homeostasis and lipid metabolism .

Action Environment

The action of 5S-HEPE can be influenced by various environmental factors. For instance, oxidative stress and activation of the respiratory burst in phagocytic cells can favor the synthesis of 5-oxo-ETE, a downstream product of 5S-HEPE . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid typically involves the enzymatic conversion of eicosapentaenoic acid (EPA) by 5-lipoxygenase (5-LO). This enzyme catalyzes the addition of a hydroxyl group at the 5th carbon position of EPA, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes involving the cultivation of microorganisms or cell lines that express 5-lipoxygenase. These microorganisms or cell lines are fed with EPA, which is then converted to the target compound through enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions

5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other bioactive eicosanoids.

    Biology: It serves as a signaling molecule involved in various biological processes, including inflammation and immune responses.

    Medicine: It has potential therapeutic applications in treating inflammatory diseases and conditions associated with oxidative stress.

    Industry: It is used in the production of specialized dietary supplements and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid is unique due to its specific structure, which includes five conjugated double bonds and a hydroxyl group at the 5th carbon position. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

92008-51-0

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(5S,6Z,8Z,11Z,14Z,17Z)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h3-4,6-7,9-10,12-14,16,19,21H,2,5,8,11,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-14-/t19-/m1/s1

InChI Key

FTAGQROYQYQRHF-BVMAXIEISA-N

SMILES

CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C=C/[C@H](CCCC(=O)O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)O

physical_description

Solid

Synonyms

5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid
Reactant of Route 2
5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid
Reactant of Route 3
5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid
Reactant of Route 4
5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid
Reactant of Route 5
5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid
Reactant of Route 6
5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid

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